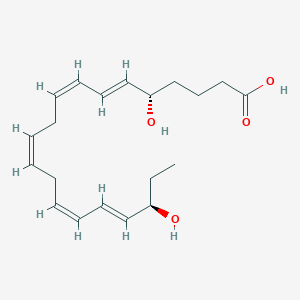

![molecular formula C13H12FNO2 B144098 2-[(1S,2S)-2-fluorocyclopentyl]isoindole-1,3-dione CAS No. 223761-83-9](/img/structure/B144098.png)

2-[(1S,2S)-2-fluorocyclopentyl]isoindole-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

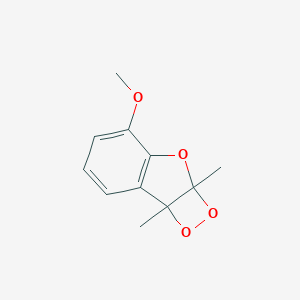

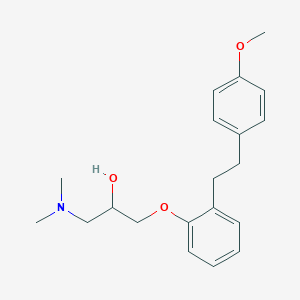

“2-[(1S,2S)-2-fluorocyclopentyl]isoindole-1,3-dione” is a chemical compound with the molecular formula C13H12FNO2 and a molecular weight of 233.24 . It is used for proteomics research .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are characterized by its molecular weight of 233.24 and its molecular formula of C13H12FNO2 . More specific properties such as melting point, boiling point, or solubility were not found in the search results.Scientific Research Applications

Synthesis and Structural Characterization

Isoindole-1,3-dione derivatives have been synthesized through various methodologies, highlighting the chemical versatility and potential for functionalization of these compounds. For instance, novel polysubstituted isoindole-1,3-dione analogues have been prepared, showcasing diverse synthetic routes and structural determinations via X-ray diffraction analysis (Tan et al., 2014). Similarly, innovative syntheses of isoindoline-1,3-dione compounds have been reported, alongside investigations into their optical properties, such as optical band gap and refractive index (Tan et al., 2018).

Anticancer Activity

Isoindole-1,3(2H)-dione derivatives are explored for their potential anticancer activities, with studies revealing that substituents attached to the isoindole-1,3(2H)-dione core can significantly influence cytotoxic effects on cancer cells. Investigations into structure-activity relationships and molecular modelling studies have provided insights into the anticancer mechanisms and efficacy of these compounds (Tan et al., 2020).

Xanthine Oxidase Inhibition

Research has also been conducted on the xanthine oxidase inhibitory properties of isoindole-1,3-dione derivatives, indicating their potential application in managing conditions such as gout or hyperuricemia. Molecular docking studies have been utilized to elucidate the interaction mechanisms of these inhibitors with the enzyme, suggesting that certain derivatives may exhibit significant inhibitory activity (Gunduğdu et al., 2020).

Neuroprotective and Anticonvulsant Effects

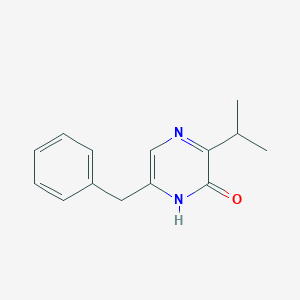

Isoindole-1,3-dione derivatives have been evaluated for their anticonvulsant activities, highlighting the potential therapeutic applications in neurological disorders. The synthesis of functionalized pyrimidinones with isoindole-1,3-dione and their subsequent in vivo screening for anticonvulsant properties exemplify the pharmacological relevance of these compounds (Sharma et al., 2016).

Properties

IUPAC Name |

2-[(1S,2S)-2-fluorocyclopentyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO2/c14-10-6-3-7-11(10)15-12(16)8-4-1-2-5-9(8)13(15)17/h1-2,4-5,10-11H,3,6-7H2/t10-,11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBVCQKFZRIJARM-QWRGUYRKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)F)N2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@H](C1)F)N2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B144015.png)

![1-[3-(Ethylamino)phenyl]ethanone](/img/structure/B144016.png)

![[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2,2,2-triphenylethyl hydrogen phosphate](/img/structure/B144034.png)

![2-[N-Cyclohexylamino]ethane sulfonic acid](/img/structure/B144046.png)